molecular formula C7H5Cl2NO2 B1604559 Methyl 3,5-dichloropicolinate CAS No. 5439-08-7

Methyl 3,5-dichloropicolinate

Cat. No.: B1604559
CAS No.: 5439-08-7
M. Wt: 206.02 g/mol
InChI Key: SBQBPKUDXAELAZ-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloropicolinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dichloropicolinate can be synthesized through several methods. One common method involves the chlorination of methyl picolinate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactors with precise temperature and pressure controls. The process may also include steps for purification, such as distillation or recrystallization, to achieve high purity levels required for further applications.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form this compound alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Reduction: this compound alcohol.

    Oxidation: 3,5-dichloropicolinic acid.

Scientific Research Applications

Methyl 3,5-dichloropicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloropicolinate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. For example, as a ligand, it can bind to metal ions and form complexes that can inhibit or activate certain biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 3-chloropicolinate
  • Methyl 5-chloropicolinate
  • Methyl 3,5-dibromopicolinate

Comparison: Methyl 3,5-dichloropicolinate is unique due to the presence of two chlorine atoms at positions 3 and 5, which significantly influences its reactivity and physical properties compared to its mono-chlorinated or brominated counterparts. The dichlorination enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of two chlorine atoms can affect its solubility and stability, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 3,5-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQBPKUDXAELAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279996
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-08-7
Record name 5439-08-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,5-dichloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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